molecular formula C12H16INO B180117 Acetamide, N-(2,6-diethylphenyl)-2-iodo- CAS No. 145143-46-0

Acetamide, N-(2,6-diethylphenyl)-2-iodo-

Cat. No. B180117
M. Wt: 317.17 g/mol
InChI Key: UBLXSCCLLZTJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(2,6-diethylphenyl)-2-iodo- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.

Scientific Research Applications

Acetamide, N-(2,6-diethylphenyl)-2-iodo- has been used in a variety of scientific research applications. One of the most common applications is in the field of biochemistry where it is used to study protein-ligand interactions. This compound can bind to proteins and alter their function, making it an important tool for studying the structure and function of proteins.

Mechanism Of Action

The mechanism of action of Acetamide, N-(2,6-diethylphenyl)-2-iodo- involves the binding of the compound to specific amino acids in proteins. This binding alters the conformation of the protein, leading to changes in its function. The exact mechanism of action is still being studied, but it is believed that the compound interacts with hydrophobic pockets in proteins, leading to changes in the protein structure.

Biochemical And Physiological Effects

Acetamide, N-(2,6-diethylphenyl)-2-iodo- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of certain enzymes, including proteases and kinases. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Acetamide, N-(2,6-diethylphenyl)-2-iodo- in lab experiments is its ability to bind specifically to proteins, making it a useful tool for studying protein-ligand interactions. However, this compound can be difficult to work with due to its low solubility in aqueous solutions. It is also important to note that this compound should be handled with care as it is potentially hazardous.

Future Directions

There are several future directions for research on Acetamide, N-(2,6-diethylphenyl)-2-iodo-. One area of interest is in the development of new protein-ligand interaction assays using this compound. There is also potential for this compound to be used in drug discovery and development, particularly in the development of new cancer therapies. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
Acetamide, N-(2,6-diethylphenyl)-2-iodo- is a compound with unique properties and potential applications in scientific research. Its ability to bind specifically to proteins makes it a useful tool for studying protein-ligand interactions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.

Synthesis Methods

The synthesis of Acetamide, N-(2,6-diethylphenyl)-2-iodo- involves several steps starting with the reaction of 2,6-diethylphenylamine with iodine monochloride. The resulting product is then reacted with acetic anhydride to form the final compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.

properties

CAS RN

145143-46-0

Product Name

Acetamide, N-(2,6-diethylphenyl)-2-iodo-

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-iodoacetamide

InChI

InChI=1S/C12H16INO/c1-3-9-6-5-7-10(4-2)12(9)14-11(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15)

InChI Key

UBLXSCCLLZTJIM-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CI

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CI

synonyms

AcetaMide, N-(2,6-diethylphenyl)-2-iodo-

Origin of Product

United States

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